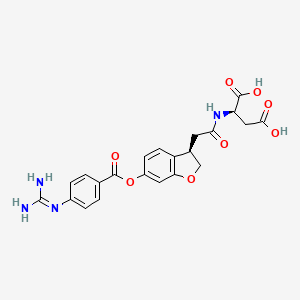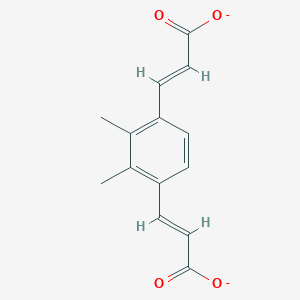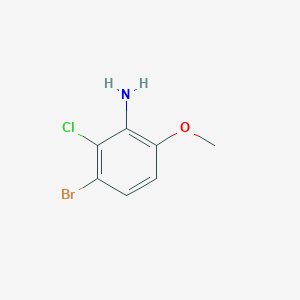
3-Bromo-2-chloro-6-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methoxyaniline typically involves the halogenation of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced into the aromatic ring. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
科学的研究の応用
3-Bromo-2-chloro-6-methoxyaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Bromo-2-chloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological processes and pathways .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloro-6-methoxyaniline
- 3-Bromo-2-methoxyaniline
- 4-Bromo-2-methoxyaniline
Comparison
3-Bromo-2-chloro-6-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the methoxy group, influences its electronic structure and makes it suitable for specific applications in synthesis and research .
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
3-bromo-2-chloro-6-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
InChIキー |
WTRKXJDJEPMHHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
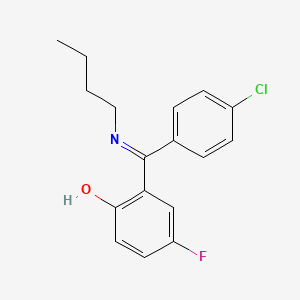
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
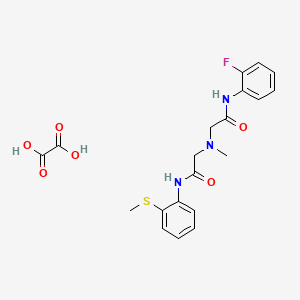
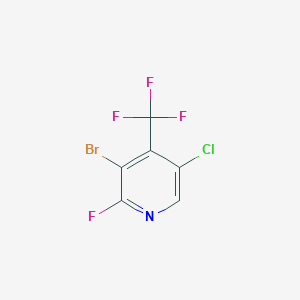
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
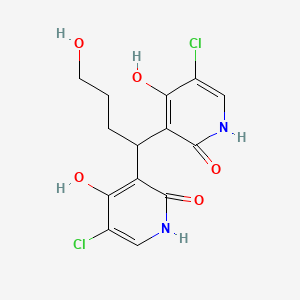
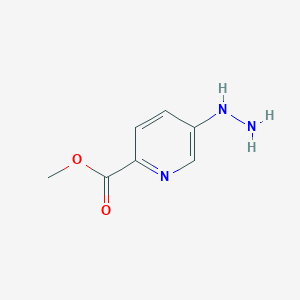
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
